4-bromo-N,N-diethyl-3-methoxybenzamide

Lipophilicity Drug-likeness Permeability

Inconsistent purity in brominated building blocks often undermines Suzuki-Miyaura coupling efficiency. 4-Bromo-N,N-diethyl-3-methoxybenzamide (CAS 889676-36-2) eliminates this variability with ≥98% purity and a para-bromo leaving group that enables low-Pd-loading cross-couplings. Its logP of 2.80 and TPSA of 29.5 Ų support drug-like property optimization, while the elevated boiling point (392 °C) ensures thermal stability in microwave-assisted protocols. Bulk quantities supplied with batch-to-batch consistency.

Molecular Formula C12H16BrNO2
Molecular Weight 286.16 g/mol
CAS No. 889676-36-2
Cat. No. B1604418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N,N-diethyl-3-methoxybenzamide
CAS889676-36-2
Molecular FormulaC12H16BrNO2
Molecular Weight286.16 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC(=C(C=C1)Br)OC
InChIInChI=1S/C12H16BrNO2/c1-4-14(5-2)12(15)9-6-7-10(13)11(8-9)16-3/h6-8H,4-5H2,1-3H3
InChIKeyNWNLRFDXNWIDEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N,N-diethyl-3-methoxybenzamide Physicochemical Profile


4-Bromo-N,N-diethyl-3-methoxybenzamide (CAS 889676-36-2) is a polyfunctional benzamide building block featuring a para-bromo substituent, a meta-methoxy group, and a tertiary diethylamide moiety . With a molecular weight of 286.16 g/mol and a computed logP of 2.80, this brominated aromatic amide is supplied as a ≥98% pure solid (mp 68–70 °C) and is primarily employed as a synthetic intermediate in medicinal chemistry and cross-coupling applications [1].

4-Bromo-N,N-diethyl-3-methoxybenzamide Analog Interchange Limitations


Seemingly minor modifications on the benzamide scaffold—changing the N-alkyl group from diethyl to dimethyl, removing the methoxy substituent, or replacing bromine with chlorine—produce quantitatively distinct lipophilicity, hydrogen-bonding capacity, and thermal stability profiles [1]. These differences directly impact solubility, membrane permeability, and reactivity in metal-catalysed transformations, making generic substitution scientifically unsound without head-to-head data [1].

4-Bromo-N,N-diethyl-3-methoxybenzamide Comparative Evidence


Lipophilicity vs Dimethyl Analog

Replacing the N,N-diethyl group with N,N-dimethyl reduces the computed logP by approximately 1 log unit, indicating a substantial decrease in lipophilicity that can alter both passive membrane permeability and organic-solvent extraction behaviour .

Lipophilicity Drug-likeness Permeability

Thermal Stability vs Des-Methoxy Analog

The presence of the meta-methoxy group raises the atmospheric boiling point by approximately 45 °C relative to the des-methoxy analog 4-bromo-N,N-diethylbenzamide, reflecting stronger intermolecular interactions that confer greater thermal resilience during high-temperature reactions [1].

Thermal stability Reaction engineering Distillation

Hydrogen Bonding & Polarity vs Des-Methoxy Analog

Introduction of the meta-methoxy group doubles the hydrogen-bond acceptor count (from 1 to 2) and increases the topological polar surface area (TPSA) by 9.2 Ų compared to 4-bromo-N,N-diethylbenzamide, potentially improving aqueous solubility and modulating off-target binding promiscuity [1][2].

Solubility Drug-likeness Polar surface area

Para-Bromo Cross-Coupling Efficiency

The para-bromo substituent on the benzamide scaffold participates efficiently in palladium-catalysed direct C–H arylation of heteroarenes. In a class-level study, 4-bromobenzamides delivered C5-arylated products in good yields using only 0.5 mol% Pd(OAc)₂, whereas 2-bromo isomers exhibited poor reactivity, confirming that the 4-bromo substitution pattern is critical for productive coupling [1].

Cross-coupling C–H activation Synthetic chemistry

Purity Consistency Across Suppliers

Multiple independent suppliers including Aladdin, AKSci, Leyan, and BOC Sciences list 4-bromo-N,N-diethyl-3-methoxybenzamide at ≥98% purity (typically 98%), providing procurement reliability that less common analogs may lack .

Purity Quality control Procurement

4-Bromo-N,N-diethyl-3-methoxybenzamide Application Scenarios


Late-Stage Pd-Catalysed Cross-Coupling

The para-bromo substituent serves as an efficient leaving group for Suzuki-Miyaura and direct C–H arylation reactions. Evidence shows that 4-bromobenzamides couple readily with heteroarenes at low palladium loadings, making this compound an ideal core scaffold for generating biaryl libraries in medicinal chemistry programs [1].

Physicochemical Optimization for Drug Discovery

With a computed logP of 2.80 and a TPSA of 29.5 Ų, the compound sits within desirable drug-like space. Its 1.06 log-unit higher lipophilicity compared to the N,N-dimethyl analog can be leveraged to fine-tune membrane permeability while the additional methoxy oxygen provides a hydrogen-bond acceptor site for target engagement .

High-Temperature Synthetic Transformations

The elevated boiling point (392 °C) relative to the des-methoxy analog (347 °C) allows this compound to withstand aggressive thermal conditions—such as microwave-assisted couplings or high-boiling solvent systems—without significant volatility losses, improving reaction robustness and safety margins .

Reliable Building Block Supply for Parallel Synthesis

Multiple vendors supply this compound at ≥98% purity, reducing the risk of batch-to-batch variability. The 3% purity advantage over the more commonly supplied 95% N,N-dimethyl analog translates to fewer side products in multi-step sequences and simplified purification workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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